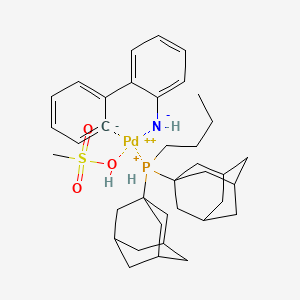

ataCXium A Pd G3

Description

Introduction to Buchwald Precatalysts and ataCXium A Pd G3

Modern organic synthesis relies heavily on efficient and versatile catalytic systems to construct complex molecules with precision. Palladium-based catalysts have emerged as indispensable tools, particularly in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Within this landscape, the Buchwald group has pioneered the development of highly active and robust palladium precatalysts, commonly referred to as Buchwald precatalysts. These systems are characterized by their air, moisture, and thermal stability, facilitating easier handling and broader applicability sigmaaldrich-jp.com.

This compound represents a significant advancement within this lineage, belonging to the third generation (G3) of Buchwald precatalysts sigmaaldrich.comscientificlabs.co.ukthieme-connect.comsigmaaldrich.commsesupplies.comscientificlabs.com. These G3 precatalysts are typically palladium(II) complexes featuring highly active, tunable biarylphosphine ligands, often incorporating a methanesulfonate (B1217627) anion for enhanced stability and solubility sigmaaldrich-jp.comnih.govmit.eduacs.org. The design of this compound, incorporating sterically demanding and electron-rich phosphine (B1218219) ligands, is engineered to promote rapid activation and high catalytic activity, often allowing for lower catalyst loadings and shorter reaction times compared to earlier generations or traditional palladium sources sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com. Furthermore, its classification as a "Greener Alternative Product" highlights improvements in waste prevention, atom economy, and the use of safer auxiliaries, aligning with sustainable chemistry principles sigmaaldrich.commsesupplies.com.

Key Applications in Cross-Coupling Reactions

The versatility of this compound is evident in its broad applicability across a range of critical cross-coupling transformations. Its efficacy stems from its ability to efficiently generate the active palladium(0) catalytic species under mild conditions, enabling reactions that were previously challenging or inefficient.

Key reactions where this compound has demonstrated significant utility include:

Suzuki-Miyaura Coupling: This precatalyst is highly effective in catalyzing the Suzuki-Miyaura coupling of various substrates, including the synthesis of complex heterocyclic structures like 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, the coupling of geminal bis(boryl)cyclopropanes, and the polymerization of monomers such as fluorene (B118485) and cyclopentadithiophene sigmaaldrich.comscientificlabs.co.ukthieme-connect.comsigmaaldrich.comscientificlabs.comacs.orgresearchgate.net. It is particularly noted for its performance with unstable boronic acids and challenging aryl chlorides, including those that are electron-rich, sterically hindered, or heteroaromatic sigmaaldrich.com.

Sonogashira Coupling: this compound facilitates copper-free Sonogashira coupling reactions, enabling the formation of C-C bonds between aromatic halides and terminal alkynes under mild conditions sigmaaldrich.comsigmaaldrich.comscientificlabs.comresearchgate.net. This methodology is valuable for constructing conjugated systems and polyynes.

Carbonylative Carboperfluoroalkylation: The precatalyst is also employed in palladium-catalyzed carbonylative carboperfluoroalkylation of alkynes, a transformation that introduces both carbonyl and perfluoroalkyl groups sigmaaldrich.comscientificlabs.co.ukthieme-connect.comsigmaaldrich.comscientificlabs.com.

Boroperfluoroalkylation: It is effective in the boroperfluoroalkylation of terminal alkynes, a useful route for incorporating boron and perfluoroalkyl functionalities sigmaaldrich.comscientificlabs.co.ukthieme-connect.comsigmaaldrich.comscientificlabs.com.

Direct ortho-Arylation: this compound is utilized for the direct ortho-arylation of pyridinecarboxylic acids, a key transformation for regioselective functionalization of aromatic systems sigmaaldrich.comscientificlabs.co.ukthieme-connect.comsigmaaldrich.comscientificlabs.com.

The precatalyst is also recognized for its suitability in other cross-coupling reaction types, including Buchwald-Hartwig amination, Heck, Hiyama, Negishi, and Stille couplings, underscoring its broad catalytic scope scientificlabs.comkrackeler.comsigmaaldrich.com.

Table 1: Key Cross-Coupling Reactions Catalyzed by this compound

| Reaction Type | Description/Application |

| Suzuki-Miyaura Coupling | Synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes; coupling of geminal bis(boryl)cyclopropanes; polymerization of fluorene and cyclopentadithiophene monomers; coupling with organotrifluoroborates. |

| Sonogashira Coupling | Copper-free coupling of aromatic halides with alkynes; synthesis of conjugated systems and polyynes. |

| Carbonylative Carboperfluoroalkylation | Introduction of carbonyl and perfluoroalkyl groups onto alkynes. |

| Boroperfluoroalkylation | Incorporation of boron and perfluoroalkyl functionalities onto terminal alkynes. |

| Direct ortho-Arylation | Regioselective functionalization of pyridinecarboxylic acids. |

| Buchwald-Hartwig Amination | Formation of C-N bonds via arylation of amines. |

| Heck Reaction | Coupling of alkenes with aryl or vinyl halides. |

| Hiyama Coupling | Cross-coupling reactions involving organosilanes. |

| Negishi Coupling | Cross-coupling reactions involving organozinc reagents. |

| Stille Coupling | Cross-coupling reactions involving organotin reagents. |

Properties

Molecular Formula |

C37H53NO3PPdS+ |

|---|---|

Molecular Weight |

729.3 g/mol |

IUPAC Name |

bis(1-adamantyl)-butylphosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |

InChI |

InChI=1S/C24H39P.C12H9N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

InChI Key |

VIYNMTFDXQNMCC-UHFFFAOYSA-O |

Canonical SMILES |

CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |

Origin of Product |

United States |

Emerging Applications in C H Activation and Functionalization

The Role of Palladium in C-H Activation

Carbon-hydrogen (C-H) bond activation and functionalization represent a frontier in organic synthesis, offering atom-economical and step-efficient pathways to complex molecules from simple hydrocarbon feedstocks rsc.org. Palladium, due to its unique electronic properties, intermediate atomic size, and ability to readily participate in various oxidation states and coordination geometries, is a preeminent metal catalyst for these transformations krackeler.comrsc.orgnih.govchemicalbook.comsnnu.edu.cnsioc-journal.cn.

Palladium catalysts are particularly attractive for C-H activation because:

They can activate both sp2 and sp3 hybridized C-H bonds, offering broad substrate scope krackeler.com.

Many palladium(II) catalysts are compatible with common oxidants, facilitating catalytic cycles nih.govchemicalbook.com.

Palladium readily participates in cyclometalation with a wide array of directing groups, enabling selective functionalization of specific C-H bonds nih.govchemicalbook.com.

The vast majority of palladium-catalyzed directed C-H functionalization reactions can be performed under ambient air and moisture, enhancing their practicality nih.gov.

These capabilities allow for the installation of diverse linkages, including carbon-oxygen, carbon-halogen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds nih.govchemicalbook.com.

Advancing C-H Functionalization with Modern Precatalysts

The development of advanced precatalysts like ataCXium A Pd G3 is crucial for expanding the scope and efficiency of C-H activation methodologies. These modern precatalysts are engineered to overcome limitations associated with earlier catalytic systems, such as lower reactivity, sensitivity to air and moisture, or the need for high catalyst loadings.

The inherent properties of this compound—its high reactivity, stability, and the sophisticated design of its phosphine (B1218219) ligands—make it an ideal candidate for driving progress in C-H activation. Its ability to rapidly generate active palladium(0) species and its compatibility with various reaction conditions position it to facilitate transformations that require precise control over regioselectivity and functional group tolerance.

Specific C-H Activation Methodologies

While this compound is primarily recognized for its role in cross-coupling reactions, its advanced nature suggests its potential utility in emerging C-H activation strategies. The field is rapidly evolving, with significant progress in areas such as:

Directed C-H Functionalization: Utilizing directing groups on substrates to achieve high regioselectivity in C-H bond activation, leading to functionalization at specific positions (e.g., ortho-functionalization) krackeler.comrsc.orgnih.govchemicalbook.com. Examples include ortho-arylation, ortho-cyanation, ortho-acylation, and halogenation of various aromatic systems krackeler.comrsc.orgnih.govchemicalbook.com.

Enantioselective C-H Functionalization: Employing chiral ligands or transient directing groups to achieve asymmetric C-H activation, a critical step in synthesizing chiral molecules with high enantiomeric excess snnu.edu.cnsioc-journal.cnsigmaaldrich.com.

Sequential C-H Activations: Utilizing multiple C-H activation events in a single reaction sequence to construct complex ring systems or molecules with multiple functionalizations acs.org.

Remote C-H Activation: Activating C-H bonds at positions distant from a directing group, often facilitated by specific templates sigmaaldrich.com.

These advanced C-H activation strategies often demand highly active and selective catalysts, making modern precatalysts like this compound valuable tools for researchers exploring these frontiers.

Table 2: Representative Palladium-Catalyzed C-H Functionalization Transformations

| Transformation Type | Substrate Class | Functional Group Introduced | Illustrative Yield Range | Citation Reference |

| Ortho-Acetoxylation | Pyridine derivatives | Acetoxy group | 52–88% | nih.gov |

| Ortho-Chlorination | Anilides, 2-phenyl-3-methylpyridine | Chlorine | 30-80% | nih.govchemicalbook.com |

| Ortho-Arylation | 2-phenylpyridine (B120327), Anilides | Aryl group | Up to 82% | krackeler.comrsc.org |

| Ortho-Cyanation | 2-phenylpyridine | Nitrile | 81% | krackeler.comrsc.org |

| Ortho-Acylation | 2-phenylpyridine, Amides | Acyl group | Up to 82% | krackeler.comrsc.org |

| C-H Amination | Pyridines, Oxime ethers | Amino group | Varies | nih.govchemicalbook.com |

| C-H Alkenylation | Arenes | Alkene | Varies | sigmaaldrich.com |

| Enantioselective C-H Arylation | Aliphatic aldehydes/amines | Aryl group | High ee (up to 99%) | snnu.edu.cnsigmaaldrich.com |

| C-H Halogenation | s-tetrazines | Halogen (I, Br, Cl) | Varies | sigmaaldrich.com |

Note: Yields and specific conditions are representative of general palladium-catalyzed C-H activation and may vary. This compound is expected to enhance the efficiency and scope of these transformations.

Compound List:

this compound

Palladium (Pd)

Mandelic acid derivatives

Carboxylic acids

Pyridine

Oxime ethers

Potassium aryl trifluoroborate

Potassium hexacyanoferrate(III) (K3[Fe(CN)6])

Copper(II) acetate (B1210297) (Cu(OAc)2)

Copper(II) bromide (CuBr2)

tert-butyl hydroperoxide (TBHP)

Trifluoroacetic anhydride (B1165640)

tert-butyl per benzoate (B1203000) (TBPB)

2-phenylpyridine

2-phenylacetanilides

Carbazoles

Copper(II) chloride (CuCl2)

N-chlorosuccinimide (NCS)

N-arylamides

Aliphatic acids

Aliphatic aldehydes

Aliphatic amines

Monoprotected amino acid (MPAA)

Alkenes

Perfluoroalkenes

Phenylpropanoic acids

2-phenyl benzoic acids

Benzyl alcohols

s-tetrazines

Cesium trifluoroborate salts

Aryl halides

Cyclopentadithiophene

Benzothiadiazoleboronate

s-aryltetrazines

Diadamantylalkylphosphanes

Di-tert-butylphosphino biaryl ligands

Phosphino-substituted N-aryl pyrroles

Phosphino-N-phenylindole based ligands

Mechanistic Investigations and Elucidation of Catalytic Cycles Involving Atacxium a Pd G3

Proposed Catalytic Pathways for Palladium-Mediated Reactions

The catalytic utility of ataCXium A Pd G3, a third-generation Buchwald precatalyst, is rooted in its ability to efficiently generate a catalytically active Pd(0) species, which then participates in a variety of cross-coupling reactions. sigmaaldrich.com The generally accepted catalytic cycle for palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, initiated by this compound, is depicted as a sequence of fundamental organometallic transformations.

The process commences with the in situ activation of the precatalyst. This activation step involves the deprotonation of the 2-aminobiphenyl (B1664054) moiety of the palladacycle by a base, followed by reductive elimination. This sequence releases the active L-Pd(0) species, where 'L' represents the cataCXium A (di-adamantyl-n-butylphosphine) ligand.

Once formed, the L-Pd(0) complex enters the catalytic cycle, which can be broadly described by the following sequence of elementary steps:

Oxidative Addition: The L-Pd(0) species reacts with an organic electrophile (e.g., an aryl halide, Ar-X), leading to the formation of a Pd(II) intermediate, L-Pd(Ar)(X).

Transmetalation: The Pd(II) intermediate then reacts with a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling), resulting in the exchange of the halide or pseudohalide ligand (X) for the organic group from the nucleophile (R). This forms a new Pd(II) intermediate, L-Pd(Ar)(R).

Reductive Elimination: The final step involves the reductive elimination of the two organic ligands (Ar and R) from the palladium center, forming the desired cross-coupled product (Ar-R) and regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.

This sequence represents a generalized pathway, and the specific nature of the intermediates and the rate-determining step can vary depending on the specific reaction conditions, substrates, and the nature of the ancillary ligand.

Role of the Palladium Center and Ligand Coordination in this compound

The efficacy of this compound as a precatalyst is intrinsically linked to the properties of both the palladium center and the coordinated di-adamantyl-n-butylphosphine (cataCXium A) ligand.

The palladium center is the heart of the catalytic activity, cycling between the Pd(0) and Pd(II) oxidation states during the catalytic process. The electronic and steric environment around the palladium atom dictates the rates of the individual steps in the catalytic cycle.

The cataCXium A ligand plays a crucial, multifaceted role in the catalytic process:

Steric Bulk: The di-adamantyl groups of the cataCXium A ligand impart significant steric hindrance. This bulkiness is thought to promote the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0) species (L-Pd(0)), which is crucial for efficient oxidative addition. Furthermore, the steric strain within the square planar Pd(II) intermediates is believed to facilitate the final reductive elimination step, accelerating the formation of the product and turnover of the catalyst.

Electron-Donating Properties: As an alkylphosphine, cataCXium A is a strong electron-donating ligand. This property increases the electron density on the palladium center, enhancing its nucleophilicity. This heightened nucleophilicity is particularly beneficial for the oxidative addition step, especially with less reactive electrophiles like aryl chlorides.

Stabilization: The ligand stabilizes the palladium center throughout the catalytic cycle, preventing decomposition pathways such as the formation of palladium black.

The dynamic coordination of the cataCXium A ligand to the palladium center is critical. While a strong Pd-P bond is necessary to maintain the integrity of the catalytic species, the ligand must also allow for the necessary coordination and dissociation of substrates and products during the catalytic cycle.

Key Elementary Steps in the Catalytic Cycle

Oxidative Addition

Oxidative addition is the initial and often rate-determining step in many cross-coupling reactions. In this step, the low-valent L-Pd(0) complex reacts with the electrophilic substrate (e.g., Ar-X) to form a higher-valent Pd(II) species. The cataCXium A ligand significantly influences this step. Its strong electron-donating character increases the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive towards the electrophile. The steric bulk of the ligand promotes the formation of the highly reactive monoligated L-Pd(0) species, which readily undergoes oxidative addition.

| Feature of cataCXium A Ligand | Influence on Oxidative Addition |

| High Steric Bulk | Promotes formation of monoligated, coordinatively unsaturated L-Pd(0), increasing reactivity. |

| Strong Electron-Donating Nature | Increases electron density on Pd(0), enhancing its nucleophilicity and facilitating the cleavage of the Ar-X bond. |

Transmetalation

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to the palladium(II) center, displacing the halide or other leaving group. The precise mechanism of transmetalation can be complex and is influenced by the nature of the organometallic reagent, the base, and the solvent. The cataCXium A ligand, while remaining coordinated to the palladium, must allow for the approach and reaction of the transmetalating agent. Its steric bulk can influence the rate and selectivity of this step.

Reductive Elimination

Reductive elimination is the final, product-forming step of the catalytic cycle, where the two organic groups coupled to the palladium(II) center are expelled to form a new carbon-carbon or carbon-heteroatom bond, with the palladium center being reduced back to Pd(0). The significant steric bulk of the cataCXium A ligand is thought to be a key factor in promoting this step. The steric repulsion between the bulky adamantyl groups and the organic ligands on the palladium center can destabilize the Pd(II) intermediate, thereby lowering the activation energy for reductive elimination.

| Feature of cataCXium A Ligand | Influence on Reductive Elimination |

| High Steric Bulk | Creates steric strain in the Pd(II) intermediate, promoting the expulsion of the coupled product. |

Theoretical Studies and Computational Chemistry Insights into this compound Catalysis

While extensive theoretical studies specifically focused on the entire catalytic cycle of this compound are not widely available in the public domain, computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of palladium-catalyzed cross-coupling reactions with related bulky phosphine (B1218219) ligands.

DFT studies on similar systems have provided insights into the energetics of the elementary steps and the structures of intermediates and transition states. For palladium complexes with bulky phosphine ligands, these studies have often corroborated the proposed roles of steric and electronic effects. For instance, calculations have supported the idea that monoligated Pd(0) species are highly reactive in oxidative addition and that steric congestion in the Pd(II) intermediates facilitates reductive elimination.

A DFT study on dinuclear Pd(I) complexes, which can be relevant to catalyst activation and deactivation pathways, has identified complexes with bisadamantyl-n-butylphosphine ligands as promising structures based on in silico screening. acs.org This suggests that the cataCXium A ligand imparts favorable properties that can be predicted and understood through computational modeling.

Further dedicated computational studies on the this compound system would be invaluable for a more detailed understanding of its reactivity, including the precise ligand coordination throughout the catalytic cycle, the influence of the aminobiphenyl fragment, and the relative energies of different potential catalytic pathways.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an invaluable tool for elucidating the intricate mechanisms of transition metal-catalyzed reactions. For the palladium-catalyzed formylation of aryl bromides employing the cataCXium A ligand, DFT calculations have been utilized to map out the plausible reaction pathway and to understand the influence of substrate electronics on the reaction kinetics. sci-hub.ru

The catalytic cycle, as supported by DFT calculations, proceeds through a sequence of established organometallic transformations: oxidative addition, migratory insertion, dihydrogen activation, and reductive elimination. sci-hub.ru The initial step involves the oxidative addition of the aryl bromide to the L-Pd(0) complex. This is followed by the migratory insertion of carbon monoxide into the aryl-palladium bond. A crucial subsequent step is the activation of dihydrogen, which ultimately leads to the reductive elimination of the aldehyde product and regeneration of the active L-Pd(0) catalyst. sci-hub.ru

A key finding from the DFT studies is the identification of two distinct kinetic regimes based on the electronic properties of the aryl bromide substrate. The mechanistic model predicts different behaviors for electron-rich and electron-poor aryl bromides, which is attributed to the influence of substrate electronics on the migratory insertion step. sci-hub.ru

Below is a table summarizing the key intermediates and transition states in the DFT-calculated pathway for the palladium-catalyzed formylation of aryl bromides with the cataCXium A ligand.

| Species | Description |

| L-Pd(0) | Active catalytic species |

| TSOA | Transition state for oxidative addition of aryl bromide |

| IntOA | Oxidative addition intermediate |

| TSMI | Transition state for migratory insertion of CO |

| IntMI | Acyl-palladium intermediate after migratory insertion |

| TSH2_act | Transition state for dihydrogen activation |

| IntH2_act | Palladium hydride intermediate |

| TSRE | Transition state for reductive elimination of the aldehyde |

This interactive table summarizes the key stages of the catalytic cycle as determined by DFT calculations.

Energy Landscape and Rate-Determining Steps in this compound Catalyzed Processes

The study by Rai et al. revealed that for electron-deficient aryl bromides, a negative slope in the Hammett plot (ρ = -1.4) is observed, while for electron-donating substituents, the plot is consistent with a ρ value of zero. This bifurcation suggests a change in the turnover-limiting sequence depending on the electronic nature of the substrate. mdpi.com The kinetic data, which shows a first-order dependence on the catalyst concentration, indicates that monomeric palladium species are likely involved in the rate-determining step. sci-hub.ru

The following table presents a simplified representation of the relative free energies (ΔG) for key steps in the catalytic cycle for the formylation of a representative aryl bromide, illustrating the energy landscape.

| Catalytic Step | Relative Free Energy (kcal/mol) |

| Oxidative Addition | (Exergonic) |

| Migratory Insertion | (Varies with substrate electronics) |

| Dihydrogen Activation | (Significant contribution to the overall barrier) |

| Reductive Elimination | (Generally facile) |

This interactive table provides a qualitative overview of the energy landscape for the catalytic cycle.

Ligand Architecture and Structure Activity Relationships in Atacxium a Pd G3

Design Rationale for Third-Generation Buchwald Phosphine (B1218219) Ligands

Third-generation Buchwald phosphine ligands were developed to enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions. The core design principle revolves around creating ligands that are both highly bulky and electron-rich. This combination promotes the formation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition, a key step in the catalytic cycle.

The evolution to G3 precatalysts, such as ataCXium A Pd G3, introduced a more stable and versatile platform. These precatalysts are air- and moisture-stable, simplifying their handling and use in a laboratory setting. The design of the di(1-adamantyl)-n-butylphosphine ligand within ataCXium A is a prime example of this philosophy. The incorporation of sterically demanding groups is intended to facilitate the reductive elimination step and prevent catalyst deactivation pathways, leading to higher turnover numbers and yields.

Influence of Ligand Steric and Electronic Properties on Catalytic Performance

The catalytic performance of palladium complexes is profoundly influenced by the steric and electronic properties of their phosphine ligands. These properties are often quantified by parameters such as the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (TEP, a measure of electron-donating ability).

Bulky, electron-rich phosphine ligands like di(1-adamantyl)-n-butylphosphine are known to accelerate key steps in the catalytic cycle. The steric bulk helps to create a coordinatively unsaturated palladium center, which facilitates the approach of substrates. The electron-rich nature of the ligand increases the electron density on the palladium atom, which in turn promotes the oxidative addition of aryl halides. This combination of properties makes catalysts like this compound highly effective for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings. acs.org

The following table illustrates the general effect of ligand properties on catalytic activity:

| Ligand Property | Effect on Catalytic Cycle | Consequence for Reaction |

| High Steric Bulk | Promotes formation of monoligated Pd(0) species; accelerates reductive elimination. | Increased reaction rates and catalyst stability. |

| High Electron Density | Facilitates oxidative addition of aryl halides. | Broader substrate scope, including less reactive aryl chlorides. |

Impact of the Adamantyl and Biphenyl (B1667301) Moieties on this compound Reactivity

The di(1-adamantyl)-n-butylphosphine ligand in this compound features two key structural components that significantly impact its reactivity: the adamantyl groups and the biphenyl backbone of the precatalyst.

The adamantyl moieties are exceptionally bulky and rigid hydrocarbon cages. Their incorporation into the phosphine ligand provides a large steric shield around the palladium center. This bulkiness is crucial for promoting the formation of the highly reactive, monoligated Pd(0) species, which is often the active catalyst. Furthermore, the adamantyl groups enhance the stability of the catalyst by preventing ligand dissociation and decomposition pathways. The rigid nature of the adamantyl cage also helps to maintain a well-defined coordination sphere around the palladium, which can lead to improved selectivity. Research has shown that adamantyl-containing phosphines are highly effective in promoting challenging cross-coupling reactions, including those involving sterically hindered substrates.

The biphenyl moiety is part of the precatalyst structure, to which the phosphine ligand is coordinated. In Buchwald-type precatalysts, the biphenyl group plays a role in the facile generation of the active Pd(0) catalyst under reaction conditions. The specific substitution pattern on the biphenyl can also influence the stability and solubility of the precatalyst.

The combination of the bulky and electron-donating di(1-adamantyl)-n-butylphosphine ligand with the G3 biphenyl-based precatalyst scaffold results in a highly active, stable, and versatile catalytic system. The following table provides a summary of the performance of this compound in selected Suzuki-Miyaura coupling reactions, showcasing its effectiveness with a variety of substrates.

| Aryl Halide | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 |

| 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 95 |

| 4-Chlorobenzonitrile | 4-Methylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 99 |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 97 |

Chirality and Enantioselective Catalysis Potential with Related Ligand Systems

While the di(1-adamantyl)-n-butylphosphine ligand in this compound is achiral, the broader field of phosphine ligands has been extensively explored in the context of enantioselective catalysis. Chiral phosphine ligands are instrumental in synthesizing enantiomerically enriched products, which is of paramount importance in the pharmaceutical and fine chemical industries.

The principles of steric and electronic tuning applied to achiral ligands like the one in this compound are also fundamental to the design of chiral phosphine ligands. In asymmetric catalysis, chiral ligands create a chiral environment around the metal center, which can differentiate between enantiotopic faces of a prochiral substrate or enantiomers of a racemic substrate.

Although no specific examples of the di(1-adamantyl)-n-butylphosphine ligand being used in enantioselective catalysis have been prominently reported, the development of chiral analogues of bulky, electron-rich phosphines is an active area of research. For instance, chiral biaryl phosphine ligands, which share structural motifs with the Buchwald-type ligands, are among the most successful classes of ligands for asymmetric catalysis.

The potential for developing chiral versions of adamantyl-containing phosphine ligands for enantioselective transformations remains an intriguing possibility. The inherent bulk and rigidity of the adamantyl group could be leveraged to create highly effective chiral selectors in asymmetric reactions. Future research in this area may lead to the development of novel chiral catalysts with unique reactivity and selectivity profiles.

Advanced Methodologies and Process Optimization Using Atacxium a Pd G3

High-Throughput Screening and Catalyst Discovery Platforms

The development of efficient and reliable catalytic systems is crucial for modern chemical synthesis, particularly in the discovery phase where rapid exploration of reaction conditions is paramount. ataCXium A Pd G3 is well-suited for high-throughput experimentation (HTE) and catalyst discovery platforms due to its inherent stability and ease of handling. Its compatibility with automated solid dispensing systems, such as those utilizing ChemBeads technology, allows for precise and reproducible delivery of sub-milligram quantities of the catalyst acs.orgsigmaaldrich.com. This capability is essential for screening diverse reaction parameters, including various substrates, ligands, bases, and solvents, thereby accelerating the identification of optimal conditions for new chemical transformations. The precatalyst's inclusion in commercial HTE screening kits further underscores its utility in rapidly identifying lead catalytic systems for complex cross-coupling reactions acs.orgsigmaaldrich.com.

Batch and Flow Chemistry Applications of this compound

This compound is a versatile precatalyst employed across a spectrum of palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura couplings, Sonogashira couplings, and Buchwald–Hartwig aminations sigmaaldrich.commatthey.comsigmaaldrich.comsigmaaldrich.comscientificlabs.comuit.no. Its third-generation design incorporates advanced ligands that impart excellent regioselectivity and stereoselectivity, enabling chemists to achieve precise control over reaction outcomes msesupplies.comnih.gov.

A notable application demonstrating its efficacy in batch chemistry is the synthesis of product I-168 via a Suzuki-Miyaura coupling. In this process, this compound was employed as the precatalyst under argon protection at 110°C for 16 hours, utilizing 5.0 mol% catalyst loading, Cs₂CO₃ as the base, and a THF/H₂O solvent mixture. This yielded product I-168 in a high yield of 90% nih.govscirp.org. The precatalyst's ability to facilitate couplings of unstable boronic acids, which are prone to protodeboronation, highlights its robustness and advanced catalytic activity sigmaaldrich.comsigmaaldrich.com.

While specific experimental data detailing the performance of this compound in continuous flow systems is less prevalent in the reviewed literature, its general applicability in cross-coupling reactions makes it a strong candidate for flow chemistry adaptations. Cross-coupling reactions are frequently optimized for flow chemistry due to advantages such as enhanced mass transfer, precise temperature control, and improved safety scientificlabs.comresearchgate.netrsc.org. The stability and high activity of G3 precatalysts, including this compound, are conducive to their implementation in continuous flow reactors, potentially leading to more efficient and scalable synthetic processes.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Product I-168 Using this compound

| Parameter | Value/Description | Source |

| Reaction Type | Suzuki-Miyaura Coupling | nih.govscirp.org |

| Product | I-168 | nih.govscirp.org |

| Precatalyst | This compound | nih.govscirp.org |

| Catalyst Loading | 5.0 mol% (or 0.015 mmol from 12 mg) | nih.govscirp.org |

| Base | Cs₂CO₃ (3.00 equiv) | nih.gov |

| Solvent | 2:1 THF/H₂O | nih.gov |

| Temperature | 110 °C (or microwave at 80 °C) | nih.govscirp.org |

| Reaction Time | 16 hours (or unspecified for microwave) | nih.govscirp.org |

| Atmosphere | Argon protection | nih.govscirp.org |

| Yield | 90% | nih.govscirp.org |

Process Scale-Up and Industrial Relevance of this compound Catalysis

The third-generation Buchwald precatalysts, including this compound, are designed with industrial applicability in mind. Their air, moisture, and thermal stability, coupled with good solubility in common organic solvents, simplify handling and storage, which are critical factors for large-scale operations sigmaaldrich.comsigmaaldrich.com. The inherent high reactivity and rapid activation of these precatalysts often allow for lower catalyst loadings and reduced reaction times, contributing to more cost-effective and efficient processes sigmaaldrich.comsigmaaldrich.comnih.gov. The synthesis of product I-168 using this compound has been noted as being amenable to scale-up acs.org. While specific industrial case studies directly detailing the large-scale implementation of this compound are not extensively documented in the reviewed literature, the broader adoption of Buchwald precatalyst technology in pharmaceutical and fine chemical industries highlights its significant industrial relevance sigmaaldrich.comsigmaaldrich.comrsc.org.

Strategies for Catalyst Activation and Regeneration

The activation of G3 precatalysts like this compound typically involves a process where the precatalyst undergoes deprotection, often facilitated by a base, to form an active palladium(0) species sigmaaldrich.comnih.gov. This activation mechanism typically yields an active palladium(0) complex, a methanesulfonate (B1217627) salt, and a carbazole (B46965) byproduct sigmaaldrich.comnih.gov. The rapid and efficient generation of the active catalytic species without the need for external reducing agents is a key advantage of these precatalysts sigmaaldrich.comsigmaaldrich.com.

Strategies for catalyst regeneration are crucial for improving the sustainability and economics of catalytic processes. While specific regeneration protocols for this compound are not detailed in the provided search results, general methods for palladium catalyst regeneration often involve thermal treatments or chemical washing procedures to remove deactivating species and restore porosity or active sites sigmaaldrich.comdenssolutions.com. For instance, thermal treatment in inert atmospheres or chemical treatments with specific solvents have been reported to partially or fully restore activity in other palladium-catalyzed systems. Further research into tailored regeneration strategies for this compound could enhance its lifecycle and reduce operational costs.

Compound List:

this compound

I-168

Neopentyl heteroarylboronic ester

Trimethyl borate (B1201080)

TMSOK

Carbazole

Methanesulfonate salt

Sustainability and Green Chemistry Aspects of Atacxium a Pd G3 Catalysis

Adherence to Green Chemistry Principles: Waste Prevention, Atom Economy, and Safer Auxiliaries

ataCXium A Pd G3 has been specifically designed to align with several key principles of green chemistry, notably waste prevention, atom economy, and the use of safer auxiliary substances. rsc.orgkrackeler.com

Waste Prevention: The high efficiency and stability of this compound allow for lower catalyst loadings in cross-coupling reactions, which in turn reduces the amount of catalyst-related waste. sigmaaldrich.com Its design as a "re-engineered product" focuses on minimizing waste during its own manufacturing process, contributing to a smaller environmental footprint from the outset. rsc.orgkrackeler.com

Atom Economy: The catalyst is designed to maximize the incorporation of all raw materials used in the manufacturing process into the final product. rsc.orgkrackeler.com In the context of the reactions it catalyzes, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, its high efficiency ensures that a greater proportion of the atoms from the reactants are incorporated into the desired product, a cornerstone of atom economy.

A quantitative measure of the catalyst's green credentials is provided by its DOZN™ score, a tool developed to assess products based on the 12 Principles of Green Chemistry. This compound has a DOZN™ score of 2, a significant improvement over the previous generation's score of 16, highlighting its enhanced sustainability profile. rsc.orgsigmaaldrich.com

| Green Chemistry Principle | Adherence by this compound | Supporting Evidence |

|---|---|---|

| Waste Prevention | Designed for reduced waste in its manufacturing and application. | Designated as a "Greener Alternative Product". rsc.orgkrackeler.com Lower catalyst loadings in reactions. sigmaaldrich.com |

| Atom Economy | Manufacturing process designed to maximize the incorporation of raw materials. | Product literature highlights atom economy as a key design feature. rsc.orgkrackeler.com |

| Safer Solvents and Auxiliaries | Utilizes reduced volumes of less hazardous auxiliary substances. | Stated as a key improvement in its "re-engineered" product profile. rsc.orgkrackeler.com |

Solvent Effects and Reaction Media Optimization for Sustainable Processes

While comprehensive studies detailing the performance of this compound across a wide range of green solvents are not extensively available in public literature, its application in innovative and sustainable reaction media has been reported. Notably, this compound has been successfully used in micellar catalysis, employing aqueous solutions of surfactants like TPGS-750-M. rsc.org Micellar catalysis offers a green alternative to traditional organic solvents by creating nanoreactors in water, which can enhance reaction rates and facilitate catalyst recycling.

The general trend in Suzuki-Miyaura couplings, for which this compound is highly active, is the exploration of bio-based solvents and water. inovatus.esasianpubs.org Green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol have been identified as viable alternatives to traditional solvents like toluene (B28343) or 1,4-dioxane (B91453) in similar nickel-catalyzed couplings, suggesting potential applicability for palladium systems. nih.gov The high stability and activity of G3 precatalysts like this compound make them excellent candidates for use in such non-traditional and greener solvent systems. sigmaaldrich.com

Environmental Footprint Assessment of this compound Catalyzed Reactions

A comprehensive evaluation of a catalyst's environmental impact is best achieved through a Life Cycle Assessment (LCA), which considers the entire lifecycle from raw material extraction to disposal. bath.ac.uk While a specific LCA for this compound is not publicly available, broader studies on palladium-catalyzed reactions provide valuable insights into the likely environmental footprint.

Comparisons with Other Palladium Catalytic Systems in Terms of Green Chemistry Metrics

Direct comparative studies of this compound against other palladium precatalysts using a full suite of green chemistry metrics like Process Mass Intensity (PMI) or E-Factor are scarce in the literature. However, several points of comparison highlight its advantages in terms of sustainability.

The most direct quantitative comparison comes from the DOZN™ score of 2, which is a significant improvement over the score of 16 for previous generation catalysts, indicating a substantial reduction in environmental impact. sigmaaldrich.com

Third-generation (G3) Buchwald precatalysts, including this compound, offer several green advantages over earlier generations and other palladium sources:

Enhanced Stability: G3 precatalysts exhibit greater stability in solution compared to G1 and G2 precatalysts, leading to longer catalyst life and reduced waste. sigmaaldrich.com

Lower Catalyst Loadings: Their high activity allows for significantly lower catalyst loadings, often in the parts-per-million range for certain reactions, which reduces cost and the environmental burden associated with the palladium metal. sigmaaldrich.commatthey.com

Broader Applicability: The versatility of G3 precatalysts allows them to be used in a wider range of reactions and with more challenging substrates, potentially enabling more efficient and shorter synthetic routes, which is a key aspect of green chemistry. sigmaaldrich.com

In a study on automated synthesis, the performance of "G3cataCXium" was evaluated in Suzuki couplings. While not a direct measure of greenness, the success rate of a catalyst in high-throughput synthesis can be an indicator of its robustness and efficiency, which are factors that contribute to a more sustainable process by minimizing failed reactions and wasted materials.

| Catalyst System | Reaction Conditions | Success Rate |

|---|---|---|

| G3Xphos | H2O-dioxane, Na2CO3, 90 °C | 79% |

| G3cataCXium | H2O-dioxane, Na2CO3, 80 °C | Data for specific conditions suggests use as an alternative to G3Xphos for failed reactions. enamine.net |

| G3cataCXium | H2O-dioxane, Na2CO3, 110 °C | Data for specific conditions suggests use as an alternative to G3Xphos for failed reactions. enamine.net |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for preparing ataCXium A Pd G3, and how do variables like temperature and solvent choice influence yield?

- Methodological Answer: Begin with a literature review to identify peer-reviewed protocols, prioritizing studies that report detailed reaction conditions (e.g., inert atmosphere, stoichiometric ratios) . Optimize variables systematically using design-of-experiments (DoE) principles, monitoring purity via HPLC or GC-MS . Validate structural integrity through X-ray crystallography or NMR, focusing on Pd-ligand coordination peaks (e.g., δ 7–9 ppm for aromatic protons) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural configuration?

- Methodological Answer: Combine NMR (¹H/¹³C, 2D COSY) to confirm ligand geometry and metal-center bonding . Use X-ray diffraction for absolute configuration validation, ensuring data matches Cambridge Structural Database entries . Pair with elemental analysis (EA) and ICP-OES to verify Pd content and rule out residual solvents .

Q. How can researchers design controlled experiments to assess this compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer: Establish baseline activity using Suzuki-Miyaura or Heck reactions under standardized conditions (e.g., 1 mol% catalyst, 80°C) . Include negative controls (ligand-free Pd) and replicate trials to quantify turnover frequency (TOF) and detect deactivation pathways. Use ANOVA to compare yields across conditions .

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer: Adopt FAIR data principles: record raw spectra, chromatograms, and crystallographic files in institutional repositories . Use electronic lab notebooks (ELNs) with version control, and cross-reference datasets with published benchmarks (e.g., CCDC deposition codes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of this compound across studies with varying substrates or conditions?

- Methodological Answer: Conduct a meta-analysis to isolate variables (e.g., solvent polarity, substrate electronic effects) . Use multivariate regression to model activity trends, and validate hypotheses through substrate-scope studies with standardized metrics (e.g., TON, TOF) . Share raw data via platforms like Zenodo to enable third-party verification .

Q. What strategies mitigate ligand dissociation or metal leaching during catalytic cycles, and how can these be experimentally quantified?

- Methodological Answer: Employ in-situ XAFS or UV-Vis spectroscopy to monitor Pd coordination changes . Test for leaching by filtering catalysts mid-reaction and analyzing supernatant via ICP-MS . Compare performance with chelating agents (e.g., PPh₃) to stabilize the active species .

Q. How can computational modeling (DFT, MD) complement experimental studies of this compound’s mechanistic pathways?

- Methodological Answer: Use DFT to map energy profiles for oxidative addition/reductive elimination steps, validating with kinetic isotopic effect (KIE) experiments . Integrate molecular dynamics (MD) to simulate solvent-ligand interactions and correlate with experimental TOF data . Cross-validate computational findings with in-situ IR or Raman spectroscopy .

Q. What statistical frameworks are recommended for assessing reproducibility in multi-laboratory studies of this compound?

- Methodological Answer: Apply interlaboratory consistency tests (e.g., Youden plots) to identify systematic errors . Use mixed-effects models to account for lab-specific variables (e.g., equipment calibration) . Publish detailed uncertainty budgets, including confidence intervals for catalytic metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.